REACTION_SMILES
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[C:19]([Si:20]([CH3:21])([CH3:22])[O:24][CH2:25][CH2:26][N:27]=[N:28][N:29]([C:30]([NH:31][CH3:32])=[O:33])[CH3:34])([CH3:23])([CH3:35])[CH3:36].[CH2:2]([N+:3]([CH2:4][CH2:5][CH2:6][CH3:7])([CH2:8][CH2:9][CH2:10][CH3:11])[CH2:12][CH2:13][CH2:14][CH3:15])[CH2:16][CH2:17][CH3:18].[F-:1].[O:37]1[CH2:38][CH2:39][CH2:40][CH2:41]1>>[OH:24][CH2:25][CH2:26][N:27]=[N:28][N:29]([C:30]([NH:31][CH3:32])=[O:33])[CH3:34]
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Name
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CNC(=O)N(C)N=NCCO[Si](C)(C)C(C)(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNC(=O)N(C)N=NCCO[Si](C)(C)C(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCC[N+](CCCC)(CCCC)CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[F-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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CNC(=O)N(C)N=NCCO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |